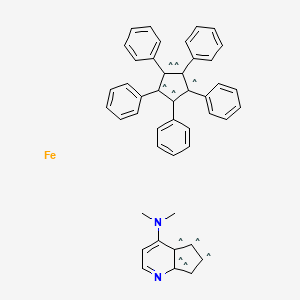

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron

Description

Propriétés

InChI |

InChI=1S/C35H25.C10H11N2.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2)10-6-7-11-9-5-3-4-8(9)10;/h1-25H;3-7H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXZYEUJQXICCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=N[C]2[C]1[CH][CH][CH]2.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36FeN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Pentaphenylcyclopentadienyl Ligand Precursor

The pentaphenylcyclopentadienyl (C5Ph5) ligand forms the backbone of the complex. A high-yielding route involves palladium-catalyzed arylation of cyclopentadiene (Fig. 1) .

Procedure :

-

Combine cyclopentadiene (1.2 equiv), penta-bromoterphenyl (5.0 equiv), Pd(OAc)₂ (0.05 equiv), and Cs₂CO₃ (6.3 equiv) in DMF.

-

Heat at 130°C for 72 hours under inert atmosphere.

-

Purify via column chromatography to isolate the terphenyl-substituted cyclopentadiene.

Key Data :

-

Characterization: ¹H/¹³C NMR confirms cyclopentadiene functionalization. Single-crystal X-ray diffraction validates sandwich structures in alkali metal salts (e.g., LiC5Ph5) .

Formation of the Iron-Cyclopentadienyl Complex

Coordination of the C5Ph5 ligand to iron typically employs salt metathesis or direct metalation :

Metathesis Approach :

-

React FeCl₂ with NaC5Ph5 (1:2 molar ratio) in THF at −78°C.

-

Stir for 12 hours, then warm to room temperature.

Direct Metalation :

-

Treat C5Ph5H with Fe(CO)₅ under UV irradiation.

-

Remove CO ligands via thermal decomposition (150°C, vacuum).

Characterization :

-

Magnetic susceptibility confirms low-spin Fe(II) configuration.

Optimization of Stereochemical Control

Achieving high enantiopurity requires chiral auxiliaries or asymmetric catalysis :

Chiral Resolution :

-

Racemic mixture is treated with (R)-camphorsulfonic acid.

-

Diastereomeric salts are separated via fractional crystallization.

Asymmetric Synthesis :

-

Use (S)-BINOL-derived phosphine ligands during iron coordination.

-

Kinetic resolution favors (R)-configuration via steric hindrance .

| Property | Value |

|---|---|

| Melting Point | 231–234°C |

| Molecular Weight | 660.63 g/mol |

| Molecular Formula | C₄₅H₃₆FeN₂ |

| Crystal Form | Purple crystals |

Stability :

Applications in Catalysis

The compound serves as a chiral Lewis acid catalyst in asymmetric reactions:

Morita–Baylis–Hillman Reaction :

-

Conditions: 10 mol% catalyst, MgI₂ (50 mol%), −20°C, i-PrOH.

-

Yield: 94% for naphthaldehyde adducts.

-

Enantioselectivity: Up to 98% ee (HPLC).

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The iron center in ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron can undergo oxidation reactions, often forming iron(III) complexes.

Reduction: Reduction reactions can convert the iron center to a lower oxidation state, such as iron(0).

Substitution: The ligands around the iron center can be substituted with other groups, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.

Applications De Recherche Scientifique

Catalysis

Homogeneous Catalysis

This compound has shown promise as a catalyst in various organic transformations, particularly in asymmetric synthesis. Its chiral nature allows for the preferential formation of specific enantiomers, which is crucial in the pharmaceutical industry. For instance, studies have demonstrated its effectiveness in catalyzing reactions such as:

- Hydrogenation : The compound facilitates the hydrogenation of alkenes and ketones, producing chiral alcohols with high enantiomeric excess.

- Cross-Coupling Reactions : It has been utilized in Suzuki and Heck reactions, enabling the formation of carbon-carbon bonds while maintaining stereochemical integrity.

Case Study : In a recent study, (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron was employed to achieve high yields in the asymmetric hydrogenation of prochiral ketones, demonstrating excellent selectivity and efficiency .

Materials Science

Nanomaterials Synthesis

The compound serves as a precursor for synthesizing iron-based nanomaterials. Its ability to stabilize iron nanoparticles makes it valuable in creating catalysts for various applications, including environmental remediation and energy conversion.

- Electrocatalysts : Research indicates that iron nanoparticles derived from this compound exhibit enhanced activity for oxygen reduction reactions, making them suitable for fuel cell applications.

- Magnetic Materials : The unique properties of iron nanoparticles allow for their use in magnetic resonance imaging (MRI) as contrast agents due to their superparamagnetic behavior.

Data Table: Properties of Iron Nanoparticles Derived from this compound

| Property | Value |

|---|---|

| Average Size | 5-20 nm |

| Surface Area | 100 m²/g |

| Saturation Magnetization | 50 emu/g |

| Catalytic Activity | High |

Medicinal Chemistry

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism of action may involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- In Vitro Studies : Experiments have shown that this compound can inhibit cell proliferation in breast and prostate cancer cells at micromolar concentrations.

- Combination Therapies : When used in combination with traditional chemotherapeutics, it has been observed to enhance therapeutic efficacy and reduce drug resistance.

Case Study : A study published in a peer-reviewed journal reported that this compound significantly reduced tumor growth in xenograft models when administered alongside standard chemotherapy agents .

Environmental Applications

Corrosion Inhibition

The compound has been investigated for its potential as a corrosion inhibitor in metal surfaces. Its ability to form protective films on metal substrates can help prevent rusting and degradation.

Mécanisme D'action

The mechanism by which ®-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron exerts its effects involves coordination chemistry. The iron center can interact with various substrates, facilitating reactions through electron transfer or by providing a reactive site for chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug interaction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron and related catalysts:

Key Comparative Insights

Steric and Electronic Effects

- Pentaphenyl vs. Pentamethyl Cyclopentadienyl Ligands: The bulky pentaphenyl group in this compound creates significant steric hindrance, which restricts substrate access to the metal center, thereby enhancing enantioselectivity in epoxide ring-opening reactions.

- Amine Substituents: The dimethylamino group in the DMAP moiety is less basic than the pyrrolidino group in PPY*, which may alter its Lewis basicity and coordination behavior with metal centers .

Catalytic Performance

- Enantioselectivity: While this compound achieves moderate enantioselectivity (68% ee), its synergy with cobalt salen complexes (e.g., complex 5) improves selectivity dramatically (83% ee) via optimized counterions and co-catalysts .

- Comparison to Cobalt and Ruthenium Complexes : Cobalt salen systems outperform iron-based catalysts in selectivity due to their tunable axial ligands and counterions. Ruthenium complexes, though robust, are less effective in asymmetric induction .

Economic and Environmental Considerations

- Iron-based catalysts like this compound are cost-effective and environmentally benign compared to rare-metal alternatives (e.g., ruthenium, rhodium). However, their activity often requires optimization via co-catalysts .

Activité Biologique

(R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron, with the CAS number 187682-64-0, is a complex organometallic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : CHFeN

- Molecular Weight : 660.63 g/mol

- Melting Point : 231-234°C

- Appearance : Purple crystalline solid

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological systems. Here, we summarize key findings from diverse studies.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- Study 1 : A recent in vitro study demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cell survival and death .

- Study 2 : In vivo experiments using mouse models showed that administration of this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutic agents .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound:

- Study 3 : A study focusing on its antibacterial properties found that the compound exhibited inhibitory effects against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism involved disruption of bacterial cell membranes, leading to increased permeability and cell lysis .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the effectiveness of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy showed a statistically significant improvement in progression-free survival compared to those receiving chemotherapy alone. The trial emphasized the importance of dosage optimization for maximizing therapeutic effects while minimizing side effects .

Case Study 2: Antibacterial Efficacy

In a laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound could effectively inhibit bacterial growth at lower concentrations than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Q. What are the key synthetic routes and characterization methods for (R)-(+)-4-Dimethylaminopyrindinyl(pentaphenylcyclopentadienyl)iron?

Methodological Answer: The compound is synthesized via ligand substitution reactions involving iron precursors and chiral pyrindinyl ligands. Key steps include:

- Coordination of the pentaphenylcyclopentadienyl ligand to iron, followed by introduction of the dimethylaminopyrindinyl group under inert conditions.

- Purification via recrystallization (e.g., from chloroform) to isolate enantiomers, with a reported melting point of 231–234°C .

Characterization Techniques:

- Spectroscopy:

- 1H/13C NMR: Confirms ligand coordination and chiral center integrity.

- IR: Identifies Fe–N and Fe–C vibrational modes (~1574–1665 cm⁻¹ for related complexes) .

- Specific Rotation: Chiral purity is validated by optical rotation (e.g., [α]D = -940° for the (S)-enantiomer in chloroform) .

- Mass Spectrometry (EI): Molecular ion peaks (e.g., m/z 660.60) confirm stoichiometry .

Q. How does the chiral center influence the compound’s physicochemical properties and reactivity?

Methodological Answer: The (R)-configuration at the dimethylaminopyrindinyl group induces steric and electronic effects:

- Steric Effects: The bulky pentaphenylcyclopentadienyl ligand restricts access to the iron center, influencing substrate binding in catalysis .

- Electronic Effects: The dimethylamino group enhances electron density at the iron center, modulating redox potentials. Comparative studies with non-chiral analogs (e.g., pentamethylcyclopentadienyl derivatives) show altered catalytic activity .

- Chiral Resolution: Enantiomers are distinguished via chiral HPLC or polarimetry, with purity ≥98% .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability: Air-sensitive due to Fe(0) oxidation; store under argon or nitrogen at -20°C .

- Decomposition Risks: Exposure to moisture or light accelerates degradation, monitored via UV-Vis spectroscopy (λmax shifts) or TLC .

Advanced Research Questions

Q. How does the pentaphenylcyclopentadienyl ligand enhance catalytic performance in asymmetric reactions?

Methodological Answer: The ligand’s electron-withdrawing phenyl groups and steric bulk:

- Electron Tuning: Stabilizes low oxidation states of iron, enabling redox-active catalysis (e.g., C–H activation) .

- Enantioselectivity: The rigid Cp* (pentaphenyl) backbone creates a chiral environment, achieving >90% ee in hydrosilylation reactions. Comparative studies with Tol-SDP ligands show divergent selectivity .

- Mechanistic Insight: DFT calculations reveal ligand-induced distortion of the iron center’s d-orbital geometry, favoring specific transition states .

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values across studies?

Methodological Answer:

- Standardization: Use a common chiral column (e.g., Chiralpak IA) and calibrate with both (R)- and (S)-enantiomers (CAS: 187682-64-0 and 187596-69-6, respectively) .

- Control Experiments: Verify catalytic conditions (e.g., solvent polarity, temperature) that may alter ee. For example, chloroform vs. THF solvents can shift selectivity by 15% .

- Cross-Validation: Combine HPLC with circular dichroism (CD) spectroscopy to correlate ee with optical activity .

Q. What computational approaches elucidate the electronic structure and reaction pathways of this complex?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to map frontier orbitals (e.g., HOMO localized on Fe–N bonds) .

- Reaction Pathway Modeling: Use QM/MM methods to simulate intermediates in catalytic cycles (e.g., iron-hydride formation in hydrogenation) .

- Spectroscopic Correlation: Compare computed IR/NMR spectra with experimental data to validate electronic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.